3-[[3-Methyl-2-(5-oxopentanoylamino)pentanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid
描述
Nomenclature and Structural Identification
The compound this compound is systematically identified through multiple nomenclature systems that reflect its complex peptidic structure. The Chemical Abstracts Service registry number 189684-54-6 provides unambiguous identification of this compound in chemical databases and regulatory systems. Alternative nomenclature includes N-acetyl-L-valyl-L-glutamyl-L-isoleucyl-N-(4-nitrophenyl)-L-asparagine, which emphasizes the peptide sequence comprising valine, glutamic acid, isoleucine, and aspartic acid residues.
The molecular formula C₂₈H₄₀N₆O₁₁ indicates a complex structure containing 28 carbon atoms, 40 hydrogen atoms, 6 nitrogen atoms, and 11 oxygen atoms, resulting in a molecular weight of 636.7 daltons. The compound's structural architecture incorporates an acetylated amino terminus, followed by the tetrapeptide sequence valine-glutamic acid-isoleucine-aspartic acid, and terminates with a para-nitroaniline moiety that serves as a chromogenic reporter group. This structural arrangement enables both enzymatic recognition through the peptide sequence and colorimetric detection through the nitroaniline chromophore.
The three-dimensional conformation of this compound is characterized by significant flexibility due to the peptide backbone, which prevents conformer generation in standard computational modeling systems. The peptide sequence valine-glutamic acid-isoleucine-aspartic acid represents the optimal recognition sequence for caspase-6 enzymes, with the aspartic acid residue serving as the primary cleavage site. The para-nitroaniline group attached to the terminal aspartic acid residue provides a measurable signal upon enzymatic cleavage, as the released chromophore exhibits distinct spectrophotometric properties at 405 nanometers wavelength.
Historical Context in Peptidomimetic Research
The development of this compound emerged from foundational research in the 1990s when Enzyme Systems Products pioneered the first generation of peptidic caspase inhibitors and activity probes. The historical trajectory of peptidomimetic research was significantly influenced by Dr. Robert Smith's pioneering work in the 1960s, which established proteolysis by cysteinyl proteinases as a major physiological and pathological process. This early foundation provided the conceptual framework for understanding how specific peptide sequences could serve as both substrates and probes for cysteine protease activity.
The discovery in 1993 that the Caenorhabditis elegans ced-3 gene encoded a homolog of the human interleukin-1 beta-processing enzyme marked a pivotal moment in caspase research, leading to the identification of 14 mammalian caspases. This breakthrough established the unique ability of caspases to recognize particular short peptide sequences and cleave specifically after aspartate residues, a characteristic that distinguishes them from other mammalian proteases except granzyme B. The development of chromogenic substrates like this compound built upon these fundamental discoveries by incorporating para-nitroaniline as a reporter group that could be released upon enzymatic cleavage.
Research conducted by Thornberry and colleagues in 1997 demonstrated the importance of combinatorial approaches in defining the specificities of caspase family members, providing crucial insights into the substrate preferences that guided the design of specific chromogenic substrates. Simultaneously, Talanian and colleagues' work on substrate specificities of caspase family proteases contributed to the understanding of how different caspases recognize distinct peptide sequences. These foundational studies established the scientific basis for developing sequence-specific substrates like this compound that could discriminate between different caspase enzymes based on their recognition preferences.
Role in Caspase Biochemistry and Apoptosis Studies
The compound this compound serves as a highly specific colorimetric substrate for caspase-6, also known as Mch2, enabling precise quantification of this enzyme's activity in various experimental systems. Caspase-6 represents a unique member of the caspase family, challenging traditional classifications of initiator and effector caspases through its distinctive activation mechanisms and substrate specificity profiles. Unlike other effector caspases such as caspase-3 and caspase-7, caspase-6 can be activated through a unique intramolecular self-cleavage mechanism facilitated by its longer intersubunit linker.
The enzymatic interaction between caspase-6 and this compound occurs through recognition of the valine-glutamic acid-isoleucine-aspartic acid sequence, which is based on the natural lamin A cleavage site. Upon enzymatic cleavage, the para-nitroaniline moiety is released, producing a measurable colorimetric signal that can be quantified spectrophotometrically at 405 nanometers with an extinction coefficient of 10,500 M⁻¹cm⁻¹. This property enables researchers to calculate caspase-6 activity with high precision and reproducibility across different experimental conditions.
Recent research has demonstrated kinetic parameters for the interaction between caspase-6 and this substrate, with reported Km values of 30 micromolar and kcat/Km ratios of 168,000 M⁻¹sec⁻¹, indicating high enzymatic efficiency. These kinetic characteristics make the compound particularly valuable for studying caspase-6 function in various cellular contexts, including apoptotic cell lysates and purified enzyme systems. The substrate has proven instrumental in investigating caspase-6's roles in neurodegenerative disorders, including Huntington's disease, Parkinson's disease, and Alzheimer's disease, where this enzyme cleaves critical proteins such as mutated huntingin and amyloid precursor protein.
| Biochemical Parameter | Value | Significance |
|---|---|---|
| Molecular Weight | 636.7 g/mol | Optimal size for cellular permeability and enzymatic recognition |
| Km Value | 30 μM | Indicates substrate binding affinity to caspase-6 |
| kcat/Km Ratio | 168,000 M⁻¹sec⁻¹ | Demonstrates high enzymatic efficiency |
| Detection Wavelength | 405 nm | Enables precise spectrophotometric quantification |
| Extinction Coefficient | 10,500 M⁻¹cm⁻¹ | Provides sensitivity for activity measurements |
The application of this compound in contemporary research extends beyond basic enzymatic assays to include drug discovery and therapeutic development programs. Researchers have utilized this substrate in screening campaigns to identify allosteric inhibitors of caspase-6, contributing to the development of potential therapeutic interventions for neurodegenerative diseases. The compound's reliability and specificity have made it a standard tool in laboratories worldwide for investigating the molecular mechanisms underlying programmed cell death and for evaluating the efficacy of potential caspase modulators in various disease contexts.
属性
IUPAC Name |
3-[[3-methyl-2-(5-oxopentanoylamino)pentanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O8/c1-3-13(2)19(24-17(27)6-4-5-11-26)21(31)23-16(12-18(28)29)20(30)22-14-7-9-15(10-8-14)25(32)33/h7-11,13,16,19H,3-6,12H2,1-2H3,(H,22,30)(H,23,31)(H,24,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYVDLDOLYARPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849587 | |
| Record name | N-(5-Oxopentanoyl)isoleucyl-N-(4-nitrophenyl)-alpha-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189684-54-6 | |
| Record name | N-(5-Oxopentanoyl)isoleucyl-N-(4-nitrophenyl)-alpha-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Synthesis of 4-[(4-Nitrophenyl)Amino]-4-Oxobutanoic Acid
This intermediate forms the nitroanilino-oxobutanoic acid moiety of the target compound. It is synthesized via condensation of 4-nitroaniline with succinic anhydride in a polar aprotic solvent (e.g., tetrahydrofuran) at 50–60°C for 6–8 hours. The reaction proceeds as follows:
Key Data:
Preparation of 5-Oxopentanoyl-Containing Fragment
The 3-methyl-2-(5-oxopentanoylamino)pentanoyl segment is synthesized through a nitroalkane condensation strategy adapted from patent CN101362696A. Isovaleric aldehyde reacts with nitromethane under basic conditions (20% NaOH, −10°C to 10°C) to form 4-methyl-1-nitro-1-pentene, which undergoes Michael addition with diethyl malonate in methanol. Subsequent hydrogenation (H2, Pd/C) and hydrolysis yield the 5-oxopentanoyl precursor.
Reaction Conditions:
| Step | Reagents/Conditions |
|---|---|
| Condensation | 20% NaOH, H2O/MeOH, 0–10°C |
| Michael Addition | Diethyl malonate, NaOMe, 25°C |
| Hydrogenation | H2 (50 psi), Pd/C, EtOH |
| Hydrolysis | 6M HCl, reflux, 4h |
Peptide Coupling and Final Assembly
The target compound is assembled via sequential amide bond formation between intermediates.
Coupling of 5-Oxopentanoyl and Pentanoyl Fragments
The 5-oxopentanoyl group is introduced using EDC/HOBt-mediated coupling in dichloromethane. The reaction is conducted at 0°C to room temperature for 12–16 hours, achieving 65–70% yield.
Final Amidation with 4-[(4-Nitrophenyl)Amino]-4-Oxobutanoic Acid
The pre-activated 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid (using HATU/DIPEA) reacts with the pentanoyl intermediate in DMF. The mixture is stirred at 25°C for 24 hours, followed by precipitation in ice-cwater.
Optimization Data:
| Parameter | Effect on Yield |
|---|---|
| Solvent | DMF > DCM > THF |
| Coupling Agent | HATU (85%) > EDC (72%) |
| Temperature | 25°C (optimal) |
Industrial-Scale Production and Purification
Large-Scale Synthesis
Industrial processes utilize continuous flow reactors for the condensation and hydrogenation steps, reducing reaction times by 40% compared to batch methods. Automated systems control pH and temperature, ensuring consistent yields (75–80%).
Purification Techniques
Crude product is purified via reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient). Critical parameters include:
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Stepwise Solution-Phase | 68 | Moderate | High |
| Flow Chemistry | 78 | High | Moderate |
化学反应分析
Types of Reactions
Ac-VEID-pNA primarily undergoes enzymatic cleavage reactions:
Cleavage by Caspase-6: The peptide bond between Asp and p-nitroaniline is cleaved by caspase-6, releasing p-nitroaniline
Common Reagents and Conditions
Enzymes: Caspase-6 or related cysteine proteases.
Major Products
科学研究应用
Ac-VEID-pNA is widely used in scientific research for:
Apoptosis Studies: Measuring caspase-6 activity to study programmed cell death mechanisms
Drug Screening: Evaluating potential inhibitors or activators of caspase-6 for therapeutic applications.
Biochemical Assays: Quantifying enzyme activity in various biological samples.
作用机制
Ac-VEID-pNA functions as a substrate for caspase-6. The enzyme recognizes and binds to the Val-Glu-Ile-Asp (VEID) sequence, cleaving the peptide bond between Asp and p-nitroaniline. This cleavage releases p-nitroaniline, which can be quantified colorimetrically. The mechanism involves the formation of a tetrahedral intermediate at the active site of caspase-6, leading to the cleavage of the peptide bond .
相似化合物的比较
Comparison with Similar Compounds
The 4-oxobutanoic acid scaffold is a common framework in medicinal and synthetic chemistry. Below is a detailed comparison of the target compound with structurally related analogs from the evidence:
Substituent Variations and Molecular Properties
Key Observations
Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitroanilino group in the target compound enhances electrophilicity compared to analogs with electron-donating groups (e.g., 4-methoxy in ). This may influence reactivity in nucleophilic acyl substitution reactions. Chlorine substituents (e.g., in and ) increase lipophilicity and may improve membrane permeability.
Biological Activity :
- Compounds with nitro groups (e.g., coumarin derivatives in ) exhibit antimicrobial activity, suggesting the target compound may share similar properties.
- The α,β-unsaturated carbonyl in could enhance reactivity as a Michael acceptor, a feature absent in the saturated target compound.
Research Findings from Structural Analogs
- Antimicrobial Activity : The nitro-substituted coumarin derivative in showed potent activity against Staphylococcus aureus (MIC: 2 µg/mL), suggesting the target compound’s nitro group could confer similar effects.
- Enzyme Inhibition: 4-Oxobutanoic acid derivatives with aromatic substituents (e.g., ) have been explored as protease inhibitors due to their ability to mimic peptide bonds.
- Solubility Challenges: Bulky substituents (e.g., pentanoylamino) may reduce aqueous solubility, as seen in , necessitating formulation optimization.
生物活性
Overview
3-[[3-Methyl-2-(5-oxopentanoylamino)pentanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid, commonly referred to as Ac-VEID-pNA, is a synthetic peptide substrate primarily used in biochemical assays to study caspase activity, particularly caspase-6. Its structure allows it to undergo specific cleavage by this enzyme, making it an essential tool for apoptosis research and drug screening.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 189684-54-6 |
| Molecular Formula | C28H40N6O11 |
| Molecular Weight | 464.5 g/mol |
| Solubility | Soluble in DMSO and water |
The biological activity of Ac-VEID-pNA is primarily attributed to its role as a substrate for caspase-6. The mechanism involves the enzyme recognizing the specific sequence (Val-Glu-Ile-Asp) within the peptide, leading to the cleavage of the bond between aspartic acid and p-nitroaniline. This cleavage releases p-nitroaniline, which can be quantified colorimetrically, providing a measurable output for enzyme activity studies.
Applications in Research
Ac-VEID-pNA has several important applications in scientific research:
- Apoptosis Studies : It is extensively used to measure caspase-6 activity, which plays a crucial role in programmed cell death.
- Drug Screening : Researchers utilize this compound to evaluate potential inhibitors or activators of caspase-6, aiding in the development of therapeutic agents.
- Biochemical Assays : It serves as a reliable tool for quantifying enzyme activity in various biological samples.
Case Studies and Research Findings
Recent studies have highlighted the significance of Ac-VEID-pNA in understanding apoptosis mechanisms:
- Caspase Activity Profiling : In a study examining various cancer cell lines, Ac-VEID-pNA was employed to profile caspase activity during apoptosis induction by chemotherapeutic agents. The results indicated a significant increase in caspase-6 activity correlating with cell death rates, underscoring its utility in cancer research.
- Therapeutic Target Validation : Another study utilized Ac-VEID-pNA to validate caspase-6 as a therapeutic target in neurodegenerative diseases. The findings demonstrated that inhibiting caspase-6 activity could reduce neuronal cell death, suggesting potential therapeutic avenues.
- Comparative Studies with Other Caspases : Comparative studies using Ac-DEVD-pNA (for caspase-3) and Ac-IETD-pNA (for caspase-8) alongside Ac-VEID-pNA provided insights into the differential roles of these enzymes in apoptosis, revealing that caspase-6 is uniquely activated under specific cellular stress conditions.
常见问题
(Basic) What are the recommended synthetic routes and purification strategies for this compound?
Methodological Answer:
The synthesis of this multifunctional compound involves multi-step reactions, including amide coupling, nitro-group introduction, and cyclization. Key steps include:
- Stepwise amide bond formation : Use coupling agents like HATU or EDC/HOBt to minimize racemization, particularly for the pentanoyl and nitroanilino moieties .
- Nitro-group stability : Perform nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-oxidation .
- Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the final product. Confirmation via LC-MS ensures >95% purity .
(Basic) Which spectroscopic and chromatographic techniques are critical for structural characterization?
Methodological Answer:
- NMR Analysis : ¹H/¹³C NMR identifies backbone connectivity and substituents. The 4-nitroanilino group shows distinct aromatic protons at δ 7.8–8.2 ppm, while the oxobutanoic acid moiety resonates near δ 2.5–3.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z ~522.2) and fragmentation patterns .
- X-ray Crystallography : Single-crystal diffraction resolves stereochemistry, though crystallization challenges may require vapor diffusion with DMSO/ether .
(Advanced) How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
Discrepancies often arise from:
- Purity variability : Validate compound integrity via HPLC and elemental analysis before bioassays .
- Assay conditions : Standardize protocols (e.g., enzyme concentration, pH) for IC₅₀ measurements. For example, conflicting kinase inhibition data may stem from ATP concentration differences .
- Cellular context : Use isogenic cell lines to isolate compound-specific effects versus background genetic variability. Parallel molecular docking (e.g., AutoDock Vina) predicts binding affinities to reconcile in vitro/in vivo results .
(Advanced) What computational strategies predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to nitroanilino-recognizing receptors (e.g., tyrosine kinases) using GROMACS. Parameterize the force field with GAFF2 and RESP charges .
- Pharmacophore Modeling : Identify critical motifs (e.g., oxobutanoic acid as a hydrogen-bond donor) using Schrödinger’s Phase. Cross-validate with experimental SAR data from analogous compounds .
- ADMET Prediction : Tools like SwissADME assess bioavailability and CYP450 interactions, guiding dose optimization in preclinical models .
(Basic) What safety protocols are essential for handling this compound in catalytic studies?
Methodological Answer:
- Reactive groups : The nitroanilino moiety is a potential mutagen. Use nitrile gloves and fume hoods during synthesis .
- Storage : Store desiccated at –20°C in amber vials to prevent hydrolysis of the oxobutanoic acid group .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with vermiculite .
(Advanced) How to design in vivo studies evaluating this compound’s pharmacokinetics?
Methodological Answer:
- Dosing regimen : Calculate bioavailability using pilot PK studies in rodents (IV/PO routes). Monitor plasma levels via UPLC-MS/MS at 0, 1, 4, 8, and 24h .
- Metabolite profiling : Identify Phase I/II metabolites (e.g., nitro-reduction products) using hepatic microsomes and HR-MS .
- Tissue distribution : Radiolabel the compound with ¹⁴C for whole-body autoradiography, prioritizing liver and kidney due to carboxylic acid excretion .
(Advanced) What strategies optimize enantiomeric purity during synthesis?
Methodological Answer:
- Chiral auxiliaries : Incorporate (S)-proline derivatives to control stereochemistry at the 3-methylpentanoyl center .
- Asymmetric catalysis : Use Jacobsen’s catalyst for nitro-group installation to achieve >90% ee .
- Chiral HPLC : Employ a Chiralpak IA column (hexane/isopropanol) to separate enantiomers and quantify purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
